

GPR55: A Pivotal Regulator in Central Nervous System Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SB-237376

Cat. No.: B1680817

[Get Quote](#)

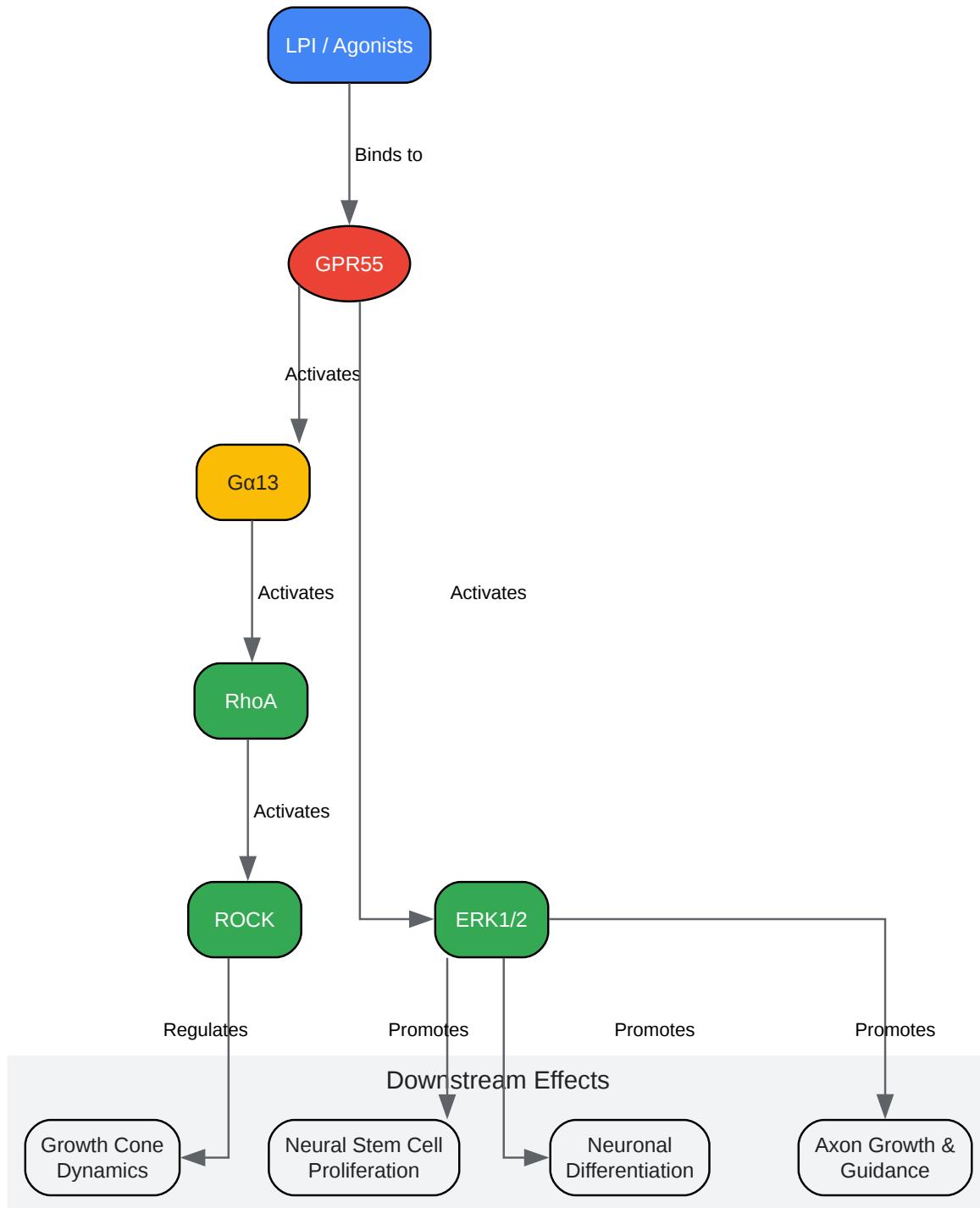
An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The G protein-coupled receptor 55 (GPR55) has emerged as a significant modulator of a multitude of physiological processes, with a particularly compelling role in the intricate development of the central nervous system (CNS). Initially de-orphanized as a putative cannabinoid receptor, GPR55 exhibits a distinct pharmacological profile and signaling cascade that sets it apart from the classical CB1 and CB2 receptors. Its endogenous ligand, lysophosphatidylinositol (LPI), and various synthetic agonists and antagonists have been instrumental in elucidating its function. This technical guide provides a comprehensive overview of the current understanding of GPR55's function in CNS development, with a focus on its involvement in neurogenesis, neuronal migration, axon guidance, and synapse formation. We present a detailed summary of quantitative data from key experimental findings, outline methodologies for crucial experiments, and provide visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

The development of the central nervous system is a highly orchestrated process involving the precise regulation of neural stem cell (NSC) proliferation, differentiation, migration, and the formation of complex neural circuits. The G protein-coupled receptor 55 (GPR55) has been identified as a key player in these fundamental neurodevelopmental events.^{[1][2]} GPR55 is a


319-amino acid protein, and while it is activated by some cannabinoid ligands, it shares low sequence homology with the canonical cannabinoid receptors CB1 (13.5%) and CB2 (14.4%). [2] Its primary endogenous ligand is believed to be lysophosphatidylinositol (LPI). [2] GPR55 is widely expressed in the CNS, including in the hippocampus, retina, and striatum, suggesting its pleiotropic functions in brain development and physiology. [1][2][3] This whitepaper will delve into the multifaceted role of GPR55 in CNS development, presenting key quantitative data, detailed experimental protocols, and visual diagrams of its signaling pathways.

GPR55 Signaling Pathways in CNS Development

GPR55 activation initiates a cascade of intracellular signaling events that are crucial for its effects on CNS development. The primary signaling pathways implicated are the RhoA and ERK1/2 pathways. [2][4] The activation of these pathways appears to be ligand- and concentration-dependent, leading to diverse cellular responses. [5]

Activation of GPR55 by LPI can lead to the coupling with $\text{G}\alpha 13$, which in turn activates RhoA. [1][4] RhoA is a small GTPase that plays a critical role in cytoskeletal dynamics, influencing processes such as cell migration and growth cone morphology. [2][6] Additionally, GPR55 activation can phosphorylate extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key regulators of cell proliferation, differentiation, and survival. [1][2] The interplay between these pathways dictates the ultimate cellular outcome of GPR55 stimulation. For instance, low concentrations of LPI have been shown to promote axon growth via the ERK1/2 pathway, while higher concentrations can induce growth cone collapse through the RhoA pathway. [5]

GPR55 Signaling Pathways in CNS Development

[Click to download full resolution via product page](#)**Figure 1:** GPR55 Signaling Pathways in CNS Development.

Role of GPR55 in Neurogenesis

GPR55 plays a significant role in regulating the proliferation and differentiation of neural stem cells (NSCs), a fundamental process in both embryonic development and adult neurogenesis.

[1][7]

Neural Stem Cell Proliferation

In vitro studies have demonstrated that activation of GPR55 by agonists such as LPI, O-1602, and ML184 significantly increases the proliferation rate of human NSCs.[1][8] This pro-proliferative effect is attenuated by the GPR55-selective antagonist ML193.[1][8] In vivo experiments corroborate these findings, with continuous administration of the GPR55 agonist O-1602 into the hippocampus of mice leading to an increased number of Ki67-positive proliferating cells in the dentate gyrus.[1][8] Conversely, GPR55 knockout (GPR55^{-/-}) mice exhibit reduced basal rates of NSC proliferation in the hippocampus.[1][8]

Neuronal Differentiation

Beyond proliferation, GPR55 activation also promotes the differentiation of NSCs into neurons. [1][7] Treatment of human NSCs with the GPR55 agonist ML184 has been shown to significantly increase the expression of the neuronal marker β III-tubulin.[1] This effect is blocked by the co-administration of the antagonist ML193, which on its own reduces the rate of neuronal differentiation.[1]

Quantitative Data on GPR55 in Neurogenesis

Experiment	Model	Treatment	Key Finding	Reference
NSC Proliferation (in vitro)	Human NSCs	GPR55 agonists (O-1602, LPI, ML184)	Significant increase in BrdU incorporation.	[1][8]
NSC Proliferation (in vivo)	C57BL/6 Mice	O-1602 (4 µg/kg/day for 14 days)	Significant increase in Ki67+ cells in the dentate gyrus.	[1][8]
Basal NSC Proliferation (in vivo)	GPR55-/ Mice	Vehicle	Significantly reduced rate of proliferation compared to wild-type.	[1][8]
Neuronal Differentiation (in vitro)	Human NSCs	ML184 (GPR55 agonist)	Significant increase in βIII-tubulin expression.	[1]
Neuronal Differentiation (in vitro)	Human NSCs	ML193 (GPR55 antagonist)	Significant decrease in βIII-tubulin expression.	[1]

GPR55 in Axon Growth and Guidance

The precise wiring of the nervous system depends on the accurate navigation of axons to their targets, a process guided by various molecular cues. GPR55 has been identified as a novel mediator of axon guidance.[2][5]

Growth Cone Morphology and Axon Outgrowth

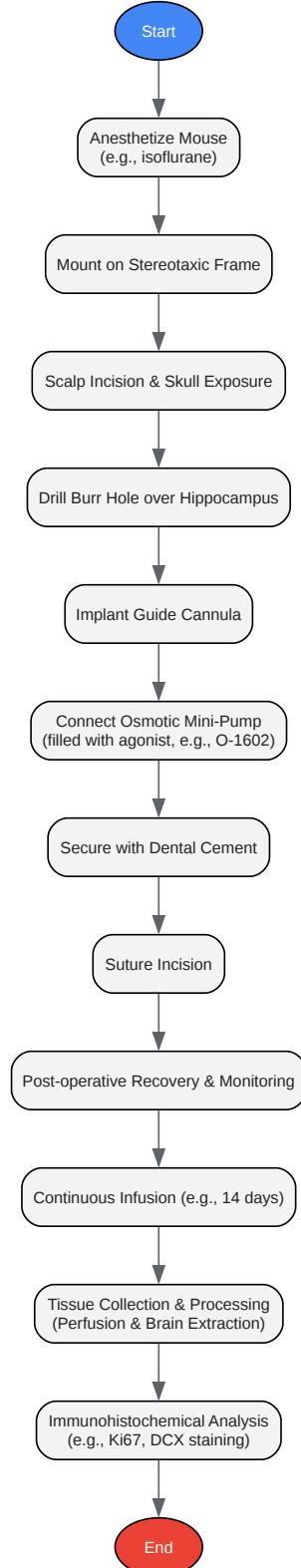
In vitro studies using retinal explants from GPR55-/ mouse embryos have revealed smaller growth cones with fewer filopodia and decreased neurite outgrowth compared to wild-type neurons.[2] Treatment of wild-type retinal neurons with GPR55 agonists like LPI and O-1602 leads to an increase in growth cone size and filopodia number, promoting a chemo-attractive

effect.[2][9][10] Conversely, the GPR55 antagonist cannabidiol (CBD) decreases growth cone size and filopodia number, inducing chemo-repulsion.[2][9][10] These effects are absent in neurons from GPR55-/- mice, confirming the receptor's involvement.[2][9][10]

In Vivo Axon Targeting

The role of GPR55 in axon guidance is further supported by in vivo evidence. GPR55-/- mice exhibit defects in the segregation of retinal projections to the superior colliculus and dorsal lateral geniculate nucleus.[9][10] A single intraocular injection of LPI in wild-type mice increases axonal branching in the dorsal terminal nucleus, while treatment with CBD decreases it.[2][9][10]

Quantitative Data on GPR55 in Axon Growth


Experiment	Model	Treatment	Key Finding	Reference
Growth Cone Size (in vitro)	gpr55+/+ Retinal Neurons	LPI (1 μ M), O-1602 (300 nM)	Increase in growth cone surface area.	[2]
Growth Cone Size (in vitro)	gpr55+/+ Retinal Neurons	CBD (300 nM)	Decrease in growth cone surface area.	[2]
Neurite Outgrowth (in vitro)	gpr55-/- Retinal Explants	Basal	Decreased total neurite outgrowth compared to wild-type.	[2]
Axon Branching (in vivo)	Wild-type Mice	LPI (intraocular injection)	Increased branching in the dorsal terminal nucleus.	[2][9][10]
Axon Branching (in vivo)	Wild-type Mice	CBD (intraocular injection)	Decreased branching in the dorsal terminal nucleus.	[2][9][10]

Experimental Protocols

In Vivo Administration of GPR55 Agonist via Osmotic Pump

This protocol describes the continuous intrahippocampal administration of a GPR55 agonist to assess its effects on adult neurogenesis.[\[1\]](#)[\[11\]](#)

In Vivo GPR55 Agonist Administration Workflow

[Click to download full resolution via product page](#)**Figure 2:** Workflow for In Vivo GPR55 Agonist Administration.

Materials:

- GPR55 agonist (e.g., O-1602)
- Vehicle (e.g., artificial cerebrospinal fluid with 0.05% ethanol)
- Osmotic mini-pumps (e.g., Alzet)
- Stereotaxic apparatus
- Anesthesia (e.g., isoflurane)
- Surgical tools
- Dental cement

Procedure:

- Anesthetize the mouse and mount it on a stereotaxic frame.
- Make a midline incision on the scalp to expose the skull.
- Drill a small burr hole over the target coordinates for the hippocampus.
- Implant a guide cannula to the desired depth.
- Connect the cannula to a pre-filled osmotic mini-pump containing the GPR55 agonist or vehicle.
- Secure the cannula and a portion of the pump tubing to the skull with dental cement.
- Suture the incision and allow the animal to recover.
- The pump will deliver the compound continuously for the specified duration (e.g., 14 days).
- Following the treatment period, animals are euthanized, and brain tissue is collected for analysis.

Retinal Explant Culture for Axon Growth Analysis

This protocol is used to study the effects of GPR55 modulation on retinal ganglion cell (RGC) axon growth and guidance in vitro.[\[1\]](#)[\[12\]](#)

Materials:

- Embryonic day 14/15 mouse embryos
- Dissection medium (e.g., ice-cold DPBS)
- Coated coverslips (poly-D-lysine and laminin)
- Neurobasal medium supplemented with growth factors
- GPR55 agonists/antagonists

Procedure:

- Isolate retinas from E14/15 mouse embryos in ice-cold DPBS.
- Dissect the retinas into small segments.
- Plate the retinal explants on coated glass coverslips in a 24-well plate.
- Culture the explants in supplemented neurobasal medium at 37°C and 5% CO₂.
- After a period of initial growth (e.g., 2 days in vitro), treat the cultures with GPR55 modulators.
- Fix and immunostain the explants for neuronal markers (e.g., βIII-tubulin) to visualize axons.
- Image the explants using microscopy and quantify neurite outgrowth, growth cone area, and filopodia number.

Flow Cytometry for Neural Stem Cell Proliferation

This method allows for the quantitative analysis of NSC proliferation in response to GPR55 activation.[\[1\]](#)[\[9\]](#)

Materials:

- Human neural stem cells (hNSCs)
- Cell culture medium
- GPR55 agonists/antagonists
- BrdU (5-bromo-2'-deoxyuridine)
- 7-AAD (7-Aminoactinomycin D)
- Flow cytometer

Procedure:

- Culture hNSCs in appropriate medium.
- Treat the cells with GPR55 agonists or antagonists for a specified period (e.g., 48 hours).
- For the final hour of treatment, add BrdU to the culture medium to label cells in S-phase.
- Harvest the cells and fix and permeabilize them.
- Stain the cells with fluorescently labeled antibodies against BrdU and with 7-AAD for total DNA content.
- Analyze the stained cells using a flow cytometer to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Conclusion and Future Directions

The body of evidence strongly supports a critical role for GPR55 in multiple facets of central nervous system development. Its influence on neural stem cell dynamics, axon pathfinding, and the underlying signaling cascades positions it as a promising target for therapeutic intervention in neurodevelopmental disorders and for promoting neural repair. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to further investigate the intricacies of GPR55 function.

Future research should aim to further dissect the ligand- and context-dependent signaling of GPR55, explore its interaction with other signaling pathways crucial for CNS development, and investigate its role in later developmental stages, such as synaptogenesis and myelination. The development of more specific and potent GPR55 modulators will be instrumental in translating our understanding of this receptor into novel therapeutic strategies for a range of neurological conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Role of GPR55 during Axon Growth and Target Innervation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of GPR55 increases neural stem cell proliferation and promotes early adult hippocampal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GPR55, a lysophosphatidylinositol receptor with cannabinoid sensitivity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of GPR55 increases neural stem cell proliferation and promotes early adult hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lysophosphatidylinositol causes neurite retraction via GPR55, G13 and RhoA in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to induce neurodegeneration in a local area of the mouse brain by stereotaxic injection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analyzing mouse neural stem cell and progenitor cell proliferation using EdU incorporation and multicolor flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DSpace [scholarshare.temple.edu]

- 12. Frontiers | Adult Mouse Retina Explants: From ex vivo to in vivo Model of Central Nervous System Injuries [frontiersin.org]
- To cite this document: BenchChem. [GPR55: A Pivotal Regulator in Central Nervous System Development]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1680817#gpr55-function-in-central-nervous-system-development>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com